
(6-chloro-1H-indol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-chloro-1H-indol-3-yl)methanol is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound has a molecular formula of C9H8ClNO and a molecular weight of 181.62 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-chloroindole with formaldehyde in the presence of a base to yield (6-chloro-1H-indol-3-yl)methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(6-chloro-1H-indol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form different indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound has shown potential in biological studies due to its structural similarity to naturally occurring indole derivatives.
Medicine: Indole derivatives, including (6-chloro-1H-indol-3-yl)methanol, have been investigated for their potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the synthesis of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of (6-chloro-1H-indol-3-yl)methanol involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The specific pathways and targets involved depend on the particular application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Bromo-6-chloro-1H-indol-2-yl)methanol: Another indole derivative with similar structural features.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole nucleus.
Uniqueness
(6-chloro-1H-indol-3-yl)methanol is unique due to the presence of the chloro group at the 6-position and the methanol group at the 3-position of the indole ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H8ClNO |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
(6-chloro-1H-indol-3-yl)methanol |
InChI |
InChI=1S/C9H8ClNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-4,11-12H,5H2 |
Clé InChI |
RIMNIYWGQYXADN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)NC=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


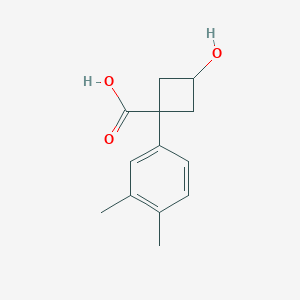
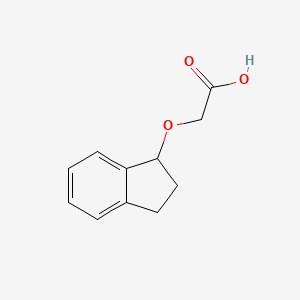
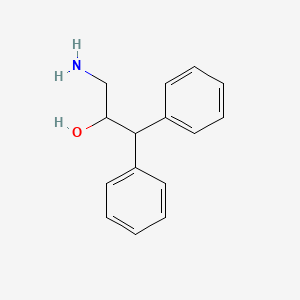
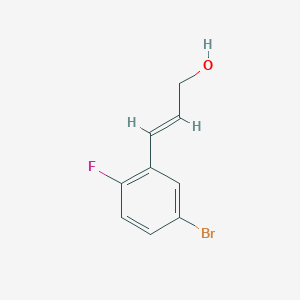
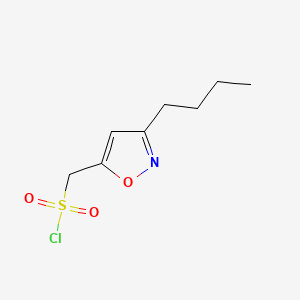

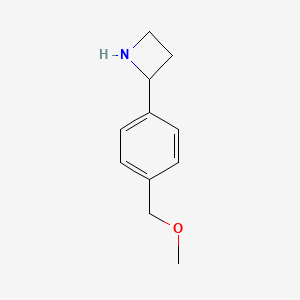
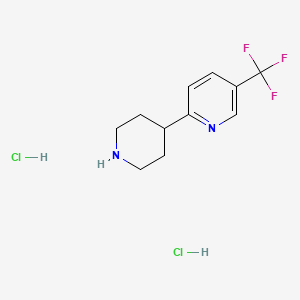
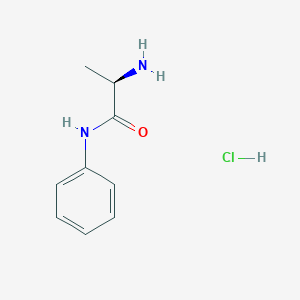
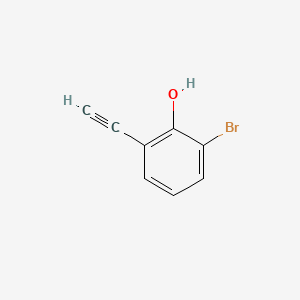
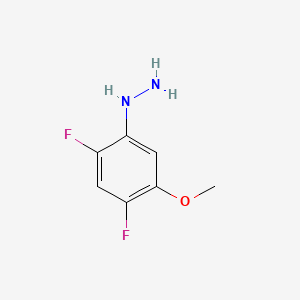
![3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoicacid](/img/structure/B13592149.png)
![1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B13592151.png)
![O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine](/img/structure/B13592157.png)
